Cas no 1397238-15-1 (3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol)

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol structure
1397238-15-1 structure
商品名:3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol
CAS番号:1397238-15-1
MF:C10H10ClF3O
メガワット:238.634012699127
CID:6329546
PubChem ID:91756929

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol
    • VDZAWJOBBVVGMM-UHFFFAOYSA-N
    • EN300-1929398
    • 3-[3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
    • 1397238-15-1
    • インチ: 1S/C10H10ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6,15H,1-3H2
    • InChIKey: VDZAWJOBBVVGMM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1)CCCO

計算された属性

  • せいみつぶんしりょう: 238.0372271g/mol
  • どういたいしつりょう: 238.0372271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1929398-1.0g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
1g
$871.0 2023-06-02
Enamine
EN300-1929398-1g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
1g
$770.0 2023-09-17
Enamine
EN300-1929398-0.5g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
0.5g
$739.0 2023-09-17
Enamine
EN300-1929398-0.05g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
0.05g
$647.0 2023-09-17
Enamine
EN300-1929398-2.5g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
2.5g
$1509.0 2023-09-17
Enamine
EN300-1929398-0.25g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
0.25g
$708.0 2023-09-17
Enamine
EN300-1929398-5g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
5g
$2235.0 2023-09-17
Enamine
EN300-1929398-10g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
10g
$3315.0 2023-09-17
Enamine
EN300-1929398-10.0g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
10g
$3746.0 2023-06-02
Enamine
EN300-1929398-5.0g
3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
1397238-15-1
5g
$2525.0 2023-06-02

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol 関連文献

3-3-chloro-5-(trifluoromethyl)phenylpropan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1397238-15-1 and Product Name: 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol

The compound identified by the CAS number 1397238-15-1 and the product name 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a phenyl ring substituted with both a chloro group at the 3-position and a trifluoromethyl group at the 5-position, linked to a propan-1-ol moiety. Such structural features contribute to its distinct chemical properties, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with enhanced efficacy and reduced side effects. Among these, molecules featuring halogenated aromatic rings have been extensively studied due to their ability to modulate biological pathways effectively. The presence of both chloro and trifluoromethyl substituents in 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol imparts unique electronic and steric properties that can influence its interactions with biological targets. These substituents are known to enhance lipophilicity, improve metabolic stability, and increase binding affinity, which are critical factors in drug design.

Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry. Fluorine atoms, when incorporated into drug molecules, can significantly alter their pharmacokinetic profiles. For instance, the introduction of a trifluoromethyl group often enhances binding affinity by increasing hydrophobic interactions and reducing metabolic degradation. Similarly, chloro substituents can serve as pharmacophores that interact with specific residues in biological targets, thereby modulating their activity. The combination of these two groups in 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol suggests a multifaceted approach to drug design, potentially leading to compounds with improved therapeutic properties.

The synthesis of 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The preparation typically begins with the functionalization of a phenyl ring followed by the introduction of the chloro and trifluoromethyl groups. The final step involves linking the phenyl derivative to a propan-1-ol moiety through an appropriate coupling reaction. Each step must be carefully optimized to ensure high yield and purity, which are crucial for subsequent pharmacological testing.

In the realm of drug discovery, 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol has shown promise as a lead compound for further development. Its structural features make it amenable to modifications that can fine-tune its biological activity. For example, variations in the substitution pattern or the length of the aliphatic chain can significantly impact its pharmacokinetic properties. Such flexibility is essential for developing drugs that not only exhibit potent activity but also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Current research is exploring the potential applications of 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol in various therapeutic areas. Preliminary studies have indicated that this compound may have utility in treating inflammatory diseases by modulating cytokine production and immune responses. Additionally, its structural motifs are reminiscent of known bioactive molecules that target neurological disorders, suggesting potential applications in neuropharmacology. The compound's ability to interact with specific enzymes and receptors makes it an attractive candidate for further investigation.

The development of new drugs is often hampered by challenges such as poor solubility, rapid metabolism, or off-target effects. However, the unique properties of 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol offer opportunities to overcome these hurdles. For instance, fluorinated compounds are known to exhibit improved solubility in both aqueous and lipid environments due to their balanced hydrophobicity-lipophilicity profile. Furthermore, halogenated aromatic rings can enhance metabolic stability by resisting degradation by cytochrome P450 enzymes.

As computational methods advance, virtual screening techniques are increasingly being used to identify promising drug candidates like 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol. These methods allow researchers to predict binding affinities and identify potential interactions with biological targets without the need for extensive experimental screening. This approach not only accelerates drug discovery but also reduces costs associated with traditional high-throughput screening (HTS). By leveraging computational tools alongside experimental validation, scientists can more efficiently explore the therapeutic potential of novel compounds.

The future prospects for 3-3-chloro-5-(trifluoromethyl)phenylpropan-1-ol are promising as ongoing research continues to uncover new applications and optimize its synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical candidates. As our understanding of biological pathways grows more sophisticated, so too does our ability to design molecules that precisely target disease-causing mechanisms.

In conclusion,3)-chloro)-(trifluoromethylo)-(propa-n-oxy)-benzene (CAS No: 139723815151) stands as a testament to the ingenuity of modern pharmaceutical chemistry。 Its unique structure, characterized by both halogenated aromatic rings, offers numerous possibilities for therapeutic intervention。 With continued research, this compound holds great promise for advancing human health through innovative drug development。

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